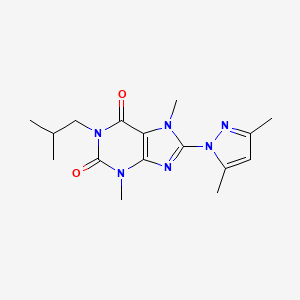

![molecular formula C15H14ClNO4S2 B2955460 2-Chloro-5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034287-82-4](/img/structure/B2955460.png)

2-Chloro-5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Chloro-5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a complex organic compound . The exact details of its structure and properties are not widely available in the public domain.

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Applications

- The use of sulfonic acid functionalized pyridinium chloride as a novel ionic liquid and catalyst demonstrates its utility in synthesizing tetrahydrobenzo[b]pyran derivatives via a one-pot three-component condensation reaction, indicating its potential in facilitating complex organic syntheses and possibly involving related compounds (Zolfigol et al., 2015).

Chemical Properties and Stability

- Research on the singlet oxygenation of sulfanyl-substituted bicyclic dioxetanes sheds light on the stability and reactivity of sulfur-containing compounds, which might be relevant to understanding the chemical behavior of 2-Chloro-5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine under similar conditions (Watanabe et al., 2010).

Reactivity and Application in Organic Synthesis

- The study of polycyclic 1,4-dihydropyridines, including 1,4-dihydrobenzothieno[3,2-b]pyridine-5,5-dioxides with electron-acceptor substituents, contributes to the knowledge on the alkylation, chemical oxidation, and electrochemical oxidation of such systems, offering insights into the modification and application of similar compounds (Dubure et al., 1986).

Potential Pharmaceutical Applications

- The modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, highlights the importance of such compounds in pharmaceutical manufacturing and their potential as intermediates in drug synthesis (Gilbile et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Many compounds with a dihydrobenzo[b][1,4]dioxin moiety are known to interact with various enzymes and proteins that contribute to cell proliferation . The specific targets can vary depending on the structure of the compound and its functional groups.

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways. For example, 1,3,4-oxadiazole hybrids have been shown to target enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .

Eigenschaften

IUPAC Name |

2-chloro-5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S2/c16-15-7-10-9-17(4-3-14(10)22-15)23(18,19)11-1-2-12-13(8-11)21-6-5-20-12/h1-2,7-8H,3-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWDYMSDCHLNCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)](/img/no-structure.png)

![3-[1-(3-phenoxypropanesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2955386.png)

![N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide](/img/structure/B2955387.png)

![N'-(3-chloro-2-methylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2955391.png)

![2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2955393.png)